

4-Hydroxyalternariol: A Comprehensive Technical Examination of its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Hydroxyalternariol*

Cat. No.: B563335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyalternariol, a significant metabolite of the mycotoxin alternariol, has garnered increasing attention within the scientific community due to its biological activities, including the induction of oxidative stress and inhibition of topoisomerase II. This technical guide provides an in-depth analysis of the chemical structure and known physicochemical properties of **4-Hydroxyalternariol**. It is designed to serve as a foundational resource for researchers engaged in toxicology, pharmacology, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents critical biological pathways in which this compound is involved.

Chemical Structure and Identification

4-Hydroxyalternariol is a dibenzo- α -pyrone derivative characterized by the presence of four hydroxyl groups. Its chemical identity is established by its systematic IUPAC name and unique identifiers.

Table 1: Chemical Identification of **4-Hydroxyalternariol**

Identifier	Value
IUPAC Name	3,4,7,9-tetrahydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one[1]
CAS Number	959417-21-1[1]
Molecular Formula	C ₁₄ H ₁₀ O ₆ [1]
Canonical SMILES	CC1=C(C2=C(C(=O)O3)C(O)=CC(O)=C2)C3=C(O)C(O)=C1[1]
InChI	InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3[1]

Physicochemical Properties

The physicochemical properties of **4-Hydroxyalternariol** are crucial for understanding its environmental fate, biological uptake, and pharmacokinetic profile. While experimental data for some properties are not readily available in the public domain, this section compiles the known information.

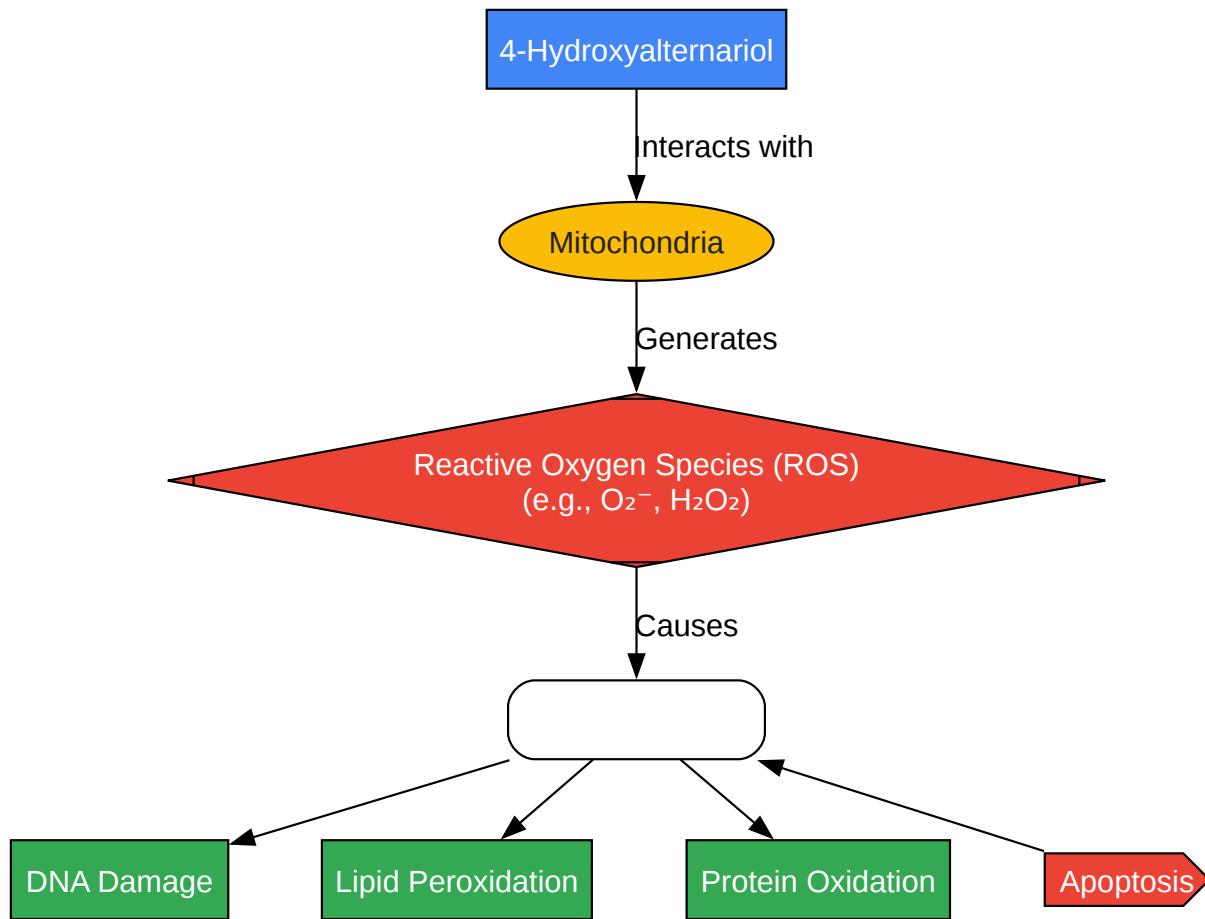
Table 2: Physicochemical Properties of **4-Hydroxyalternariol**

Property	Value	Source
Molecular Weight	274.2 g/mol	
Physical State	Solid	Vendor Information
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.	Vendor Information
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available (predicted to have multiple acidic protons due to phenolic hydroxyl groups)	
LogP	Data not available	

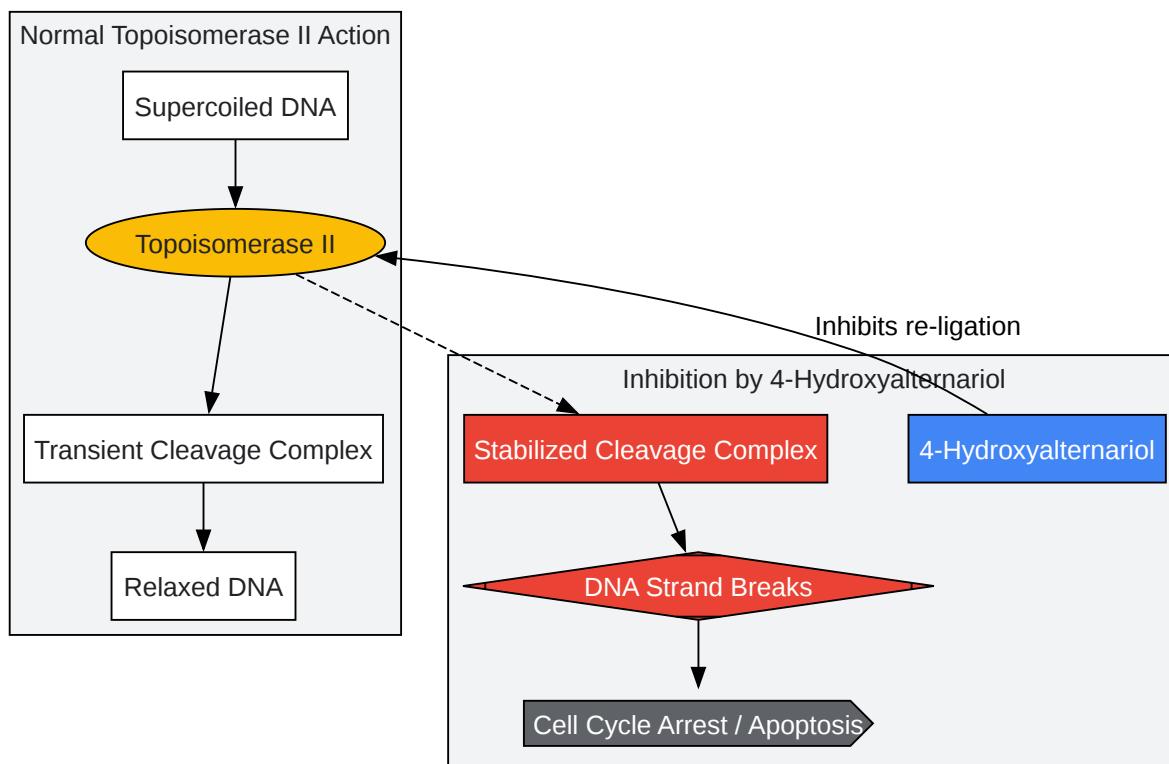
Biological Activity and Pathways

4-Hydroxyalternariol is a biologically active molecule that is formed from its parent compound, alternariol, through metabolic processes. It exerts its effects through various mechanisms, including the generation of reactive oxygen species and interaction with essential cellular enzymes.

Metabolism via Cytochrome P450


4-Hydroxyalternariol is a recognized metabolite of alternariol, formed primarily through the action of cytochrome P450 (CYP450) enzymes in a phase I metabolic reaction. This hydroxylation is a critical step in the biotransformation of the mycotoxin.

[Click to download full resolution via product page](#)**Metabolism of Alternariol to 4-Hydroxyalternariol.**


Induction of Oxidative Stress

A key biological effect of **4-Hydroxyalternariol** is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage.

[Click to download full resolution via product page](#)**Induction of Oxidative Stress by 4-Hydroxyalternariol.**

Inhibition of Topoisomerase II

4-Hydroxyalternariol has been identified as an inhibitor of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, **4-Hydroxyalternariol** can interfere with these critical cellular processes.

[Click to download full resolution via product page](#)

Mechanism of Topoisomerase II Inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of novel compounds are essential for reproducible research. The following sections outline general methodologies that can be

adapted for the study of **4-Hydroxyalternariol**.

Determination of Physicochemical Properties

A standard capillary melting point apparatus can be used. A small, dry sample of **4-Hydroxyalternariol** is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.

Due to the phenolic hydroxyl groups, **4-Hydroxyalternariol** is expected to have acidic properties. The pKa can be determined using potentiometric titration or UV-Vis spectrophotometry. For spectrophotometric determination, the absorbance of a solution of **4-Hydroxyalternariol** is measured across a range of pH values. The pKa is determined from the inflection point of the absorbance versus pH curve.

Topoisomerase II Inhibition Assay

The inhibitory effect of **4-Hydroxyalternariol** on topoisomerase II can be assessed using a DNA relaxation or decatenation assay.

- **Reaction Setup:** A reaction mixture containing supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), human topoisomerase II, and assay buffer is prepared.
- **Inhibitor Addition:** Varying concentrations of **4-Hydroxyalternariol** (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control with solvent only is included.
- **Incubation:** The reactions are incubated at 37°C for a specified time (e.g., 30 minutes).
- **Reaction Termination:** The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
- **Analysis:** The DNA products are separated by agarose gel electrophoresis. The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduced formation of relaxed or decatenated DNA in the presence of **4-Hydroxyalternariol** compared to the control.

Conclusion

4-Hydroxyalternariol is a mycotoxin metabolite of significant interest due to its demonstrated biological activities. This guide has provided a consolidated overview of its chemical structure, known physicochemical properties, and key molecular pathways it influences. While there are gaps in the experimental data for some of its physical properties, the information presented herein serves as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug discovery. Further investigation into the precise mechanisms of action and a complete physicochemical characterization will be crucial for a comprehensive understanding of the biological implications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Hydroxyalternariol: A Comprehensive Technical Examination of its Chemical Structure and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b563335#chemical-structure-and-physicochemical-properties-of-4-hydroxyalternariol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com